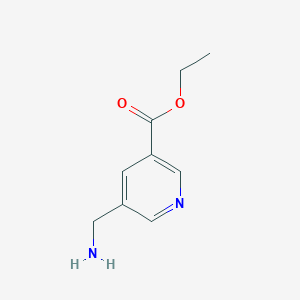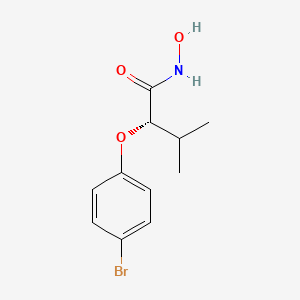
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide is an organic compound that features a bromophenoxy group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromophenol.
Ether Formation: 4-bromophenol is reacted with (2S)-3-methyl-2-butanol in the presence of a base such as potassium carbonate to form (2S)-2-(4-bromophenoxy)-3-methylbutanol.
Amidation: The resulting (2S)-2-(4-bromophenoxy)-3-methylbutanol is then subjected to amidation using hydroxylamine hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the hydroxylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
- (2S)-2-(4-chlorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-fluorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-methylphenoxy)-N-hydroxy-3-methylbutanamide
Comparison:
- Uniqueness: The presence of the bromine atom in (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine or fluorine, making the brominated compound more versatile in synthetic applications.
- Biological Activity: The brominated compound may exhibit different biological activities compared to its chlorinated or fluorinated analogs due to differences in size and electronegativity.
属性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC 名称 |
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)10(11(14)13-15)16-9-5-3-8(12)4-6-9/h3-7,10,15H,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI 键 |
NCHNSUAJRVSHML-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NO)OC1=CC=C(C=C1)Br |
规范 SMILES |
CC(C)C(C(=O)NO)OC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


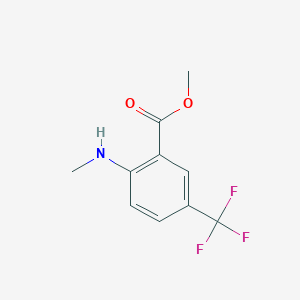
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)

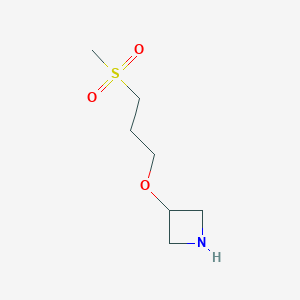
![{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)

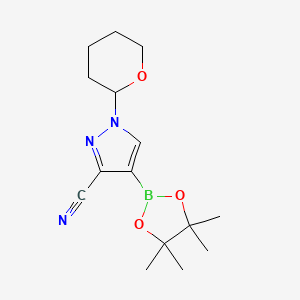
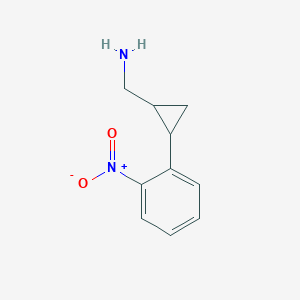
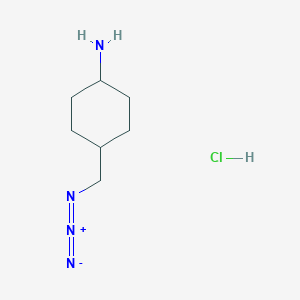
![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
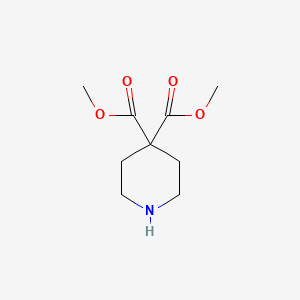

![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
